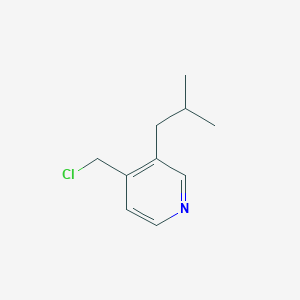

4-(Chloromethyl)-3-isobutylpyridine

Description

4-(Chloromethyl)-3-isobutylpyridine is a pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at the 4-position and an isobutyl (-CH₂CH(CH₃)₂) substituent at the 3-position of the pyridine ring. The chloromethyl group is a reactive site, enabling alkylation or nucleophilic substitution reactions, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

4-(chloromethyl)-3-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C10H14ClN/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

CYZQPQZNWAFHCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CN=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-isobutylpyridine typically involves the chloromethylation of 3-isobutylpyridine. One common method is the reaction of 3-isobutylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)-3-isobutylpyridine can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-isobutylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation Reactions: Pyridine N-oxides are the primary products.

Reduction Reactions: Methyl derivatives of the original compound are formed.

Scientific Research Applications

4-(Chloromethyl)-3-isobutylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in various biological assays.

Medicine: Research is ongoing to explore its potential as a precursor for drug development. Its derivatives may have therapeutic applications.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-isobutylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals.

Comparison with Similar Compounds

Thiazole Derivatives with Chloromethyl Groups

Compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) share the chloromethyl motif but feature a thiazole core instead of pyridine. Yields for these thiazole-based compounds range from 50.3% to 58.1% , suggesting moderate synthetic efficiency, possibly due to steric hindrance or purification challenges.

Pyridine Derivatives with Bulky Substituents

- 3-Cyanopyridine-4-sulfonyl chloride: The sulfonyl chloride group is highly reactive toward nucleophiles, unlike the chloromethyl group, which undergoes alkylation. The cyanopyridine core may enhance π-stacking interactions in drug design compared to the isobutyl group .

- 6-Chloro-N4-(pyridin-4-ylmethyl)pyrimidine-4,5-diamine : This compound combines pyrimidine and pyridine rings, with a chlorinated pyrimidine offering distinct hydrogen-bonding capabilities. The absence of a chloromethyl group limits its utility in covalent bonding strategies .

Bis(Chloromethyl)Ether (BCME)

BCME, a dichlorinated ether, shares the chloromethyl functionality but exhibits markedly higher toxicity (a known carcinogen) due to its ability to form DNA crosslinks. Unlike 4-(Chloromethyl)-3-isobutylpyridine, BCME is highly unstable in aqueous environments, decomposing into formaldehyde and HCl .

Research Findings and Key Contrasts

Reactivity: The chloromethyl group in 4-(Chloromethyl)-3-isobutylpyridine is less electrophilic than thiazole-based analogs due to pyridine’s aromatic stabilization . However, it is more stable than BCME, which rapidly degrades in moisture . Compared to sulfonyl chlorides (e.g., 3-Cyanopyridine-4-sulfonyl chloride), the chloromethyl group favors alkylation over sulfonation, broadening its utility in carbon-carbon bond formation .

Biological Activity :

- Thiazole derivatives with chloromethyl groups (e.g., 8a–8c) show antimicrobial and kinase-inhibitory activities, likely due to the urea moiety and thiazole’s heterocyclic polarity . The isobutyl group in 4-(Chloromethyl)-3-isobutylpyridine may enhance blood-brain barrier penetration in CNS-targeted drugs.

Toxicity :

- BCME’s extreme toxicity contrasts sharply with the relatively benign profile of pyridine-based chloromethyl compounds, underscoring the role of structural context in safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.